Bienvenue dans la boutique en ligne BenchChem!

LUF6000

GPCR allosteric modulation A3 adenosine receptor functional selectivity

LUF6000 is the only imidazoquinolinamine PAM that enhances A3AR agonist Emax without altering orthosteric potency or EC50, ensuring artifact-free concentration-response analysis. Orally bioavailable with validated in vivo efficacy in rat arthritis and osteoarthritis models at 100 µg/kg. Robust allosteric activity confirmed in human, dog, and rabbit receptors; minimal mouse activity. For researchers requiring precise allosteric modulation, not generic agonist replacement. Choose this compound to preserve experimental fidelity in A3AR signaling studies.

Molecular Formula C22H20Cl2N4
Molecular Weight 411.3 g/mol
CAS No. 890087-21-5
Cat. No. B1675415
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameLUF6000
CAS890087-21-5
SynonymsLUF 6000
LUF-6000
LUF6000
N-(3,4-dichlorophenyl)-2-cyclohexyl-1H-imidazo(4,5-c)quinolin-4-amine
Molecular FormulaC22H20Cl2N4
Molecular Weight411.3 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC3=C(N2)C(=NC4=CC=CC=C43)NC5=CC(=C(C=C5)Cl)Cl
InChIInChI=1S/C22H20Cl2N4/c23-16-11-10-14(12-17(16)24)25-22-20-19(15-8-4-5-9-18(15)26-22)27-21(28-20)13-6-2-1-3-7-13/h4-5,8-13H,1-3,6-7H2,(H,25,26)(H,27,28)
InChIKeyUWJVRSIGHHSDSJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

LUF6000 (CAS 890087-21-5): A3 Adenosine Receptor Allosteric Modulator for Inflammatory and Immunological Research


LUF6000 (2-cyclohexyl-N-(3,4-dichlorophenyl)-1H-imidazo[4,5-c]quinolin-4-amine) is a small-molecule positive allosteric modulator (PAM) of the human A3 adenosine receptor (A3AR) [1]. Unlike orthosteric agonists that directly activate the receptor, LUF6000 binds to a distinct extrahelical lipid-facing pocket—formed by transmembrane domains 1 and 7 and helix 8—to enhance the efficacy (Emax) of endogenous adenosine and synthetic A3AR agonists without occupying the orthosteric site [2]. The compound exhibits oral bioavailability, anti-inflammatory activity in multiple preclinical models, and a species-dependent allosteric profile that distinguishes it from structurally related imidazoquinolinamine modulators [3].

LUF6000 Technical Differentiation: Why A3AR Orthosteric Agonists and Analog Modulators Are Not Interchangeable


Substituting LUF6000 with an orthosteric A3AR agonist (e.g., CF101/Piclidenoson, CF102/Namodenoson, or Cl-IB-MECA) or with a close structural analog (e.g., LUF5999, LUF6001, or LUF6096) fundamentally alters the pharmacological outcome. Orthosteric agonists directly occupy the adenosine-binding pocket and activate the receptor independently of endogenous adenosine tone, whereas LUF6000—as a PAM—enhances signaling only in tissues with elevated adenosine concentrations, thereby conferring spatial specificity and reducing the potential for systemic A3AR overstimulation [1]. Among imidazoquinolinamine analogs, small structural variations at the 2-position of the heterocyclic core produce divergent effects on both agonist efficacy and potency; for example, LUF5999 (2-cyclobutyl) reduces agonist potency, LUF6001 (2-H) reduces both efficacy and potency, and LUF6096 exhibits species-dependent allosteric activity that differs markedly from LUF6000 [2]. These mechanistic and pharmacological divergences render generic substitution scientifically unsound for experiments requiring precise modulation of A3AR signaling.

LUF6000 Evidence-Based Differentiation: Quantitative Head-to-Head and Cross-Study Comparison Data


LUF6000 vs. LUF5999 and LUF6001: Differential Modulation of Agonist Efficacy and Potency in cAMP Assays

In CHO cells stably expressing human A3AR, LUF6000 enhanced the maximal efficacy (Emax) of the agonist Cl-IB-MECA without altering agonist potency (EC50). By contrast, the 2-cyclobutyl analog LUF5999 enhanced Emax but significantly decreased potency, while the 2-H analog LUF6001 decreased both Emax and potency [1].

GPCR allosteric modulation A3 adenosine receptor functional selectivity

LUF6000 vs. LUF6096: Species-Dependent Allosteric Activity at Human, Dog, Rabbit, and Mouse A3AR

In [35S]GTPγS binding assays using membranes from HEK293 cells expressing recombinant A3ARs, both LUF6000 and LUF6096 substantially enhanced agonist efficacy at human, dog, and rabbit A3ARs (>2-fold increase in Emax for Cl-IB-MECA and adenosine) but exhibited only weak activity at mouse A3ARs [1].

species-specific pharmacology preclinical model selection allosteric modulator screening

LUF6000 Enhancement of Low-Efficacy vs. High-Efficacy Agonists: Emax Increase Quantification

LUF6000 exhibits preferential enhancement of low-efficacy A3AR agonists. In cAMP accumulation assays, LUF6000 (10 µM) increased the Emax of the low-efficacy agonist Cl-IB-MECA to a greater extent than that of the high-efficacy agonist NECA, converting a nucleoside antagonist (MRS542) into a partial agonist in calcium mobilization assays [1].

agonist efficacy partial agonism receptor reserve

LUF6000 Synergy with MRS5698: Enhanced Gene Regulation in HL-60 Cells

In differentiated HL-60 cells (a neutrophil model), the combination of LUF6000 (PAM) with the selective A3AR agonist MRS5698 produced greater gene upregulation than MRS5698 alone. LUF6000 alone produced only a minor effect, while the combination enhanced expression of IL-1α, IL-1β, and NFκBIZ [1].

inflammatory gene expression neutrophil model allosteric-orthosteric synergy

LUF6000 In Vivo Anti-Inflammatory Efficacy: Quantified Reduction in Joint Edema and Signaling Proteins

In a rat adjuvant-induced arthritis model, LUF6000 (100 µg/kg, three times daily) reduced joint edema and decreased levels of PI3K, IKK, IκB, and NF-κB in peripheral blood mononuclear cells (PBMCs). In a rat monoiodoacetate-induced osteoarthritis model, LUF6000 (100 µg/kg, twice daily) reduced knee edema [1].

rheumatoid arthritis osteoarthritis in vivo pharmacology

LUF6000 Procurement-Relevant Application Scenarios in Inflammation and GPCR Pharmacology


Preclinical In Vivo Studies of A3AR-Mediated Anti-Inflammatory Mechanisms in Rodent Arthritis Models

LUF6000 is indicated for investigators requiring an orally bioavailable A3AR positive allosteric modulator for rat adjuvant-induced arthritis or monoiodoacetate-induced osteoarthritis studies. As demonstrated in Section 3 (Evidence Item 5), LUF6000 reduces joint edema and downregulates PI3K/NF-κB signaling at 100 µg/kg doses, providing a validated pharmacological tool for dissecting A3AR allosteric modulation in chronic inflammation [1].

GPCR Pharmacological Studies Requiring Pure Allosteric Enhancement Without Orthosteric Potency Shift

When the experimental objective demands an allosteric modulator that increases agonist Emax without altering orthosteric potency (EC50), LUF6000 is the appropriate choice among imidazoquinolinamine analogs. As shown in Section 3 (Evidence Item 1), LUF5999 and LUF6001 exhibit confounding potency shifts that complicate interpretation of concentration-response data; LUF6000 uniquely preserves orthosteric potency while enhancing maximal efficacy [2].

Investigation of Species-Specific A3AR Allosteric Pharmacology in Non-Mouse Preclinical Models

For studies utilizing human, dog, or rabbit A3AR-expressing systems (recombinant or native), LUF6000 demonstrates robust allosteric efficacy (>2-fold Emax enhancement), whereas activity at mouse A3AR is minimal [3]. Researchers using mouse models should consider alternative PAMs or orthosteric agonists; those using rat, dog, or rabbit models will find LUF6000's species profile well-documented in Section 3 (Evidence Item 2).

Transcriptomic and Gene Regulation Studies in Neutrophil-Like Cell Models

Investigators performing RNA-seq, microarray, or qPCR analyses in HL-60 cells or other A3AR-expressing myeloid models can utilize LUF6000 in combination with a selective A3AR agonist (e.g., MRS5698) to amplify gene expression changes. Section 3 (Evidence Item 4) establishes that the MRS5698 + LUF6000 combination yields greater transcriptional modulation than agonist alone, enabling detection of subtle gene regulatory events relevant to inflammation and immunity [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for LUF6000

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.